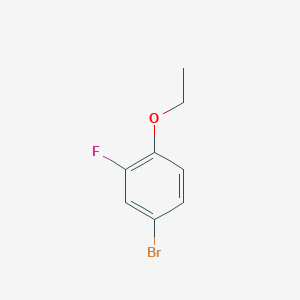

4-Bromo-1-ethoxy-2-fluorobenzene

Übersicht

Beschreibung

4-Bromo-1-ethoxy-2-fluorobenzene is a compound that is not directly studied in the provided papers. However, related compounds such as 1-bromo-4-[18F]fluorobenzene and 1-bromo-2-fluorobenzene have been synthesized and analyzed in various studies. These compounds are important intermediates in the synthesis of more complex molecules and have applications in medicinal chemistry, pharmaceutical agents, and organic electroluminescent materials .

Synthesis Analysis

The synthesis of related bromo-fluorobenzene compounds involves various methods. For instance, 1-bromo-4-[18F]fluorobenzene can be prepared by nucleophilic aromatic substitution reactions using no-carrier-added [18F]fluoride, with symmetrical bis-(4-bromphenyl)iodonium bromide being a useful precursor . Another study describes a two-step synthesis of 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes, involving Br/Li exchange and subsequent reactions with alkyl isothiocyanates and isocyanates . Additionally, 1,4-bis(bromomethyl)-2-fluorobenzene and 1,2-bis(bromomethyl)-4-fluorobenzene have been synthesized from xylene derivatives through multi-step processes including nitration, reduction, diazotization, and bromination .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of 1-bromo-3-fluorobenzene have been investigated using FT-IR and FT-Raman spectroscopy, along with density functional theory (DFT) calculations. The influence of bromine and fluorine atoms on the geometry of benzene and its normal modes of vibrations has been discussed, and the electronic properties such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies have been studied .

Chemical Reactions Analysis

The chemical reactivity of bromo-fluorobenzene derivatives can be inferred from studies on similar compounds. For example, 1-bromo-2,4-dinitrobenzene, an intermediate in various chemical syntheses, has been prepared from bromobenzene by nitration in water . Arylation reactions involving bromo-fluorobenzene derivatives can be catalyzed by micelles of cetrimonium bromide, as demonstrated in the reaction of 1-fluoro-2,4-dinitrobenzene with amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorobenzene derivatives can be complex, as seen in the study of liquid-crystalline properties of dissymmetric molecules. Some homologs of substituted nitrobenzenes and benzonitriles, which are structurally related to bromo-fluorobenzene, exhibit notable smectic properties with different smectic phases characterized by X-ray diffraction . The thermal properties and molecular arrangements in these phases are influenced by fluorophilic and polar interactions.

Wissenschaftliche Forschungsanwendungen

Lithium-Ion Battery Development

4-Bromo-2-fluoromethoxybenzene, a compound closely related to 4-Bromo-1-ethoxy-2-fluorobenzene, has been used as a novel bifunctional electrolyte additive in lithium-ion batteries. It electrochemically polymerizes to form a protective film, preventing voltage rise during overcharge and enhancing thermal stability, without affecting the battery's normal cycle performance. This additive also lowers the flammability of the electrolyte, offering a dual benefit of overcharge protection and fire retardancy (Zhang Qian-y, 2014).

Synthesis of Fluorinated Benzoic Acids

In the field of organic synthesis, the compound has been utilized in the cobalt-catalysed methoxycarbonylation of polysubstituted bromo- and chlorofluorobenzenes. This process is a reliable platform for the synthesis of various fluorobenzoic acid derivatives from readily available raw materials, maintaining the fluorine substituents intact, which highlights the chemoselectivity and efficiency of this method (Boyarskiy et al., 2010).

Medical Imaging

Another critical application is in the preparation of no-carrier-added 1-bromo-4-fluorobenzene, crucial for 18F-arylation reactions in medical imaging. Different methods for its preparation via nucleophilic aromatic substitution have been examined, with the best method providing the compound directly in a high radiochemical yield. This advancement is vital for the development of radiopharmaceuticals (Ermert et al., 2004).

Photodissociation Studies

The photodissociation of 1-bromo-4-fluorobenzene has been analyzed through photofragment translational spectroscopy, offering insights into the effects of fluorine atom substitution on molecular behavior under UV light. Such studies contribute to a deeper understanding of molecular dynamics and photodissociation mechanisms (Gu et al., 2001).

Advancements in Organic Synthesis Techniques

The compound also plays a role in organic synthesis, particularly in palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles. This method allows for the efficient synthesis of six-membered heterocycles, demonstrating the compound's versatility in organic chemistry (Chen et al., 2014).

Safety And Hazards

Eigenschaften

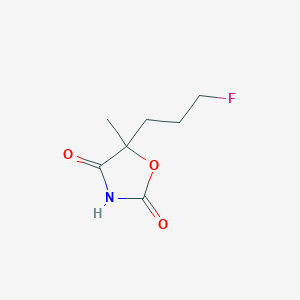

IUPAC Name |

4-bromo-1-ethoxy-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTIHOQUIPYSQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561203 | |

| Record name | 4-Bromo-1-ethoxy-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-ethoxy-2-fluorobenzene | |

CAS RN |

115467-08-8 | |

| Record name | 4-Bromo-1-ethoxy-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115467-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-ethoxy-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI)](/img/structure/B50382.png)

![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)

![Thieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B50402.png)